molecular formula C45H51ClN4Na2O10S3 B12375484 DiSulfo-ICG hydrazide

DiSulfo-ICG hydrazide

Cat. No.: B12375484
M. Wt: 985.5 g/mol
InChI Key: MQWRWHCTOPNMDI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DiSulfo-ICG hydrazide, also known as diSulfo indocyanine green hydrazide, is a fluorescent dye widely used in scientific research. It is known for its excellent reactivity and ability to form stable covalent bonds with various molecules and ions. This compound is particularly valuable in high-resolution imaging of live cells and tissues due to its superior optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DiSulfo-ICG hydrazide typically involves the reaction of indocyanine green with hydrazine derivatives. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: DiSulfo-ICG hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and applications .

Mechanism of Action

The mechanism of action of DiSulfo-ICG hydrazide involves its ability to bind specifically to target molecules and emit fluorescence upon excitation. The molecular targets include DNA, RNA, and proteins, allowing for precise imaging and detection. The pathways involved include:

Comparison with Similar Compounds

DiSulfo-ICG hydrazide is unique compared to other similar compounds due to its superior optical properties and reactivity. Similar compounds include:

    DiSulfo-ICG azide: Another fluorescent dye with similar applications but different reactivity.

    DiSulfo-ICG maleimide: Known for its use in bioconjugation reactions.

    DiSulfo-Cyanine5.5 alkyne: Used in imaging and labeling applications

Uniqueness: this compound stands out due to its high water solubility, stability, and ability to form stable covalent bonds with a wide range of molecules, making it highly versatile in various research fields .

Properties

Molecular Formula

C45H51ClN4Na2O10S3

Molecular Weight

985.5 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride

InChI

InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2

InChI Key

MQWRWHCTOPNMDI-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl

Origin of Product

United States

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